molecular formula C13H13NO B6496846 4-[(2-methylphenoxy)methyl]pyridine CAS No. 1378673-88-1

4-[(2-methylphenoxy)methyl]pyridine

Cat. No.: B6496846
CAS No.: 1378673-88-1
M. Wt: 199.25 g/mol
InChI Key: PXPKHXWTUOGILF-UHFFFAOYSA-N
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Description

“4-[(2-methylphenoxy)methyl]pyridine” is a chemical compound with the molecular formula C13H13NO . It has an average mass of 199.248 Da and a monoisotopic mass of 199.099716 Da .


Synthesis Analysis

The synthesis of pyridine derivatives like “this compound” often involves reactions such as nitration, reduction, and cyclization . For instance, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring attached to a methylphenoxy group . It has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 327.9±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 54.8±3.0 kJ/mol and a flash point of 120.1±12.6 °C .

Future Directions

While specific future directions for “4-[(2-methylphenoxy)methyl]pyridine” are not mentioned in the retrieved resources, pyridine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry .

Properties

IUPAC Name

4-[(2-methylphenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPKHXWTUOGILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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